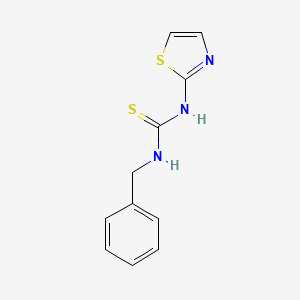

1-Benzyl-3-thiazol-2-yl-thiourea

概要

説明

1-Benzyl-3-thiazol-2-yl-thiourea is a useful research compound. Its molecular formula is C11H11N3S2 and its molecular weight is 249.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Benzyl-3-thiazol-2-yl-thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring and thiourea functional group, which contribute to its biological properties. The molecular formula is with a molecular weight of 194.26 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μg/mL |

| Escherichia coli | 31.2 - 125 μg/mL |

| Pseudomonas aeruginosa | 62.5 - 125 μg/mL |

| Candida albicans | 31.2 μg/mL |

The compound exhibits bactericidal action, inhibiting protein synthesis and affecting nucleic acid production pathways . The presence of halogen atoms in the phenyl ring has been shown to enhance antimicrobial activity significantly .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).

| Cell Line | Inhibition Concentration (IC50) |

|---|---|

| MDA-MB-231 | 20 μM |

| SK-Hep-1 | 15 μM |

The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes involved in cellular processes. It has been noted for its role in inhibiting certain kinases, which are crucial for cancer cell survival and proliferation .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against biofilm formation in Staphylococcus epidermidis, with an MIC value of 31.108 μg/mL .

- Anticancer Study : In vitro studies indicated that the compound reduced cell viability in MDA-MB-231 cells by approximately 50% at concentrations of 20 μM after 48 hours, suggesting its potential as an anticancer agent .

科学的研究の応用

Biological Activities

BTT exhibits a range of biological activities, making it a valuable candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that thiourea derivatives, including BTT, possess significant antimicrobial properties. For instance, studies have shown that BTT demonstrates effectiveness against various strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values for BTT against Gram-positive and Gram-negative bacteria have been reported in several studies:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that BTT could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Potential

BTT has also been investigated for its anticancer properties. A study conducted on various cancer cell lines revealed that BTT exhibited cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Corrosion Inhibition

In materials science, BTT has been studied as a corrosion inhibitor for metals. A study found that BTT effectively inhibited corrosion in steel when exposed to hydrochloric acid solutions. The inhibition efficiency was evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The results indicated that BTT forms a protective layer on the metal surface, significantly reducing corrosion rates .

Agricultural Applications

Thiourea derivatives, including BTT, have been explored for their potential use in agriculture as fungicides and herbicides. Compounds derived from thiazole scaffolds have shown effectiveness against plant pathogens, suggesting that BTT could be developed into an agrochemical product .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiourea derivatives, including BTT, against clinical isolates of bacteria. The results demonstrated that BTT had a broad spectrum of activity and was particularly effective against multi-drug resistant strains. This positions BTT as a promising candidate for further development into a therapeutic agent .

Case Study: Corrosion Inhibition Performance

In another case study focusing on corrosion inhibition, BTT was tested alongside other known inhibitors in acidic environments. The study concluded that BTT not only outperformed several commercial inhibitors but also exhibited lower toxicity levels, making it a suitable alternative for industrial applications .

化学反応の分析

Primary Synthetic Routes

1-Benzyl-3-thiazol-2-yl-thiourea is synthesized via two primary methods:

-

Condensation with Benzyl Isothiocyanate :

Reaction of 2-aminothiazole with benzyl isothiocyanate in dimethylformamide (DMF) at 70°C for 48 hours yields the target compound in moderate to good yields (50–75%) . -

Methyl Thiocarbamate Intermediate :

In situ generation of methyl thiocarbamate from 2-aminothiazole, carbon disulfide, and dimethyl sulfate, followed by reaction with benzyl amine, produces the compound .

Structural Data

S-Alkylation

The thiourea moiety undergoes selective S-alkylation with electrophiles:

-

Reaction with Benzyl Bromide :

In the presence of triethylamine, this compound reacts with benzyl bromide to form S-benzylated derivatives .

| Reagent | Product | Yield (%) |

|---|---|---|

| Allyl bromide | S-Allyl derivative | 65–70 |

| Benzyl bromide | S-Benzyl derivative | 68–72 |

Cyclization Reactions

Under acidic conditions, the compound participates in cyclization to form heterocyclic systems:

-

Formation of Thiazolo[3,2-a]pyrimidines :

Reaction with malonic acid in acetyl chloride yields fused-ring systems .

Urease Inhibition

Thiazolyl thioureas exhibit moderate urease inhibitory activity. For example:

-

IC50_{50}50 : 2.24 μM against Sporosarcina pasteurii urease .

-

Binding Mechanism : The thiourea sulfur interacts with nickel ions in the enzyme active site, while aromatic groups stabilize via hydrophobic interactions .

Antitumor Activity

Derivatives show cytotoxicity against cancer cell lines:

| Compound | Cell Line (IC) | Source |

|---|---|---|

| S-Benzyl analog | MCF-7: 5.94 ± 1.98 μM |

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C without melting .

-

Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Condensation with isothiocyanate | 50–75 | DMF, 70°C, 48h | High purity, scalable |

| Methyl thiocarbamate route | 60–68 | In situ CS, (CH)SO | Avoids handling toxic isothiocyanates |

特性

IUPAC Name |

1-benzyl-3-(1,3-thiazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S2/c15-10(14-11-12-6-7-16-11)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHMEDMWKUZUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351457 | |

| Record name | 1-Benzyl-3-thiazol-2-yl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203438 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51623-90-6 | |

| Record name | 1-Benzyl-3-thiazol-2-yl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。